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molecular formula C15H15NO3 B1215870 Tolmetin CAS No. 26171-23-3

Tolmetin

Cat. No. B1215870
M. Wt: 257.28 g/mol
InChI Key: UPSPUYADGBWSHF-UHFFFAOYSA-N
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Patent
US04294760

Procedure details

Methyl 5-[cyanohydroxy(4-methylphenyl)methyl]-1-methylpyrrole-2-acetate, 55 mg (0.185 mmole) was heated on a steam bath in 15 percent NaOH (1.5 ml) for 3.5 hours. The reaction was cooled on ice for one hour then filtered. The solid was dissolved in distilled water, hot filtered, cooled, 3 N HCl was added to precipitate 0.48 g (100 percent) of 1-methyl-5-(4-methylbenzoyl)pyrrole-2-acetic acid, mp 153°-158°, undepressed by admixture with authentic material.
Name
Methyl 5-[cyanohydroxy(4-methylphenyl)methyl]-1-methylpyrrole-2-acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([C:3]([OH:22])([C:15]1[CH:20]=[CH:19][C:18]([CH3:21])=[CH:17][CH:16]=1)[C:4]1[N:8]([CH3:9])[C:7]([CH2:10][C:11]([O:13]C)=[O:12])=[CH:6][CH:5]=1)#N>[OH-].[Na+]>[CH3:9][N:8]1[C:4]([C:3](=[O:22])[C:15]2[CH:20]=[CH:19][C:18]([CH3:21])=[CH:17][CH:16]=2)=[CH:5][CH:6]=[C:7]1[CH2:10][C:11]([OH:13])=[O:12] |f:1.2|

Inputs

Step One
Name
Methyl 5-[cyanohydroxy(4-methylphenyl)methyl]-1-methylpyrrole-2-acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C(C1=CC=C(N1C)CC(=O)OC)(C1=CC=C(C=C1)C)O
Name
Quantity
1.5 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled on ice for one hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
then filtered
DISSOLUTION
Type
DISSOLUTION
Details
The solid was dissolved in distilled water
TEMPERATURE
Type
TEMPERATURE
Details
hot filtered, cooled
ADDITION
Type
ADDITION
Details
3 N HCl was added to precipitate 0.48 g (100 percent) of 1-methyl-5-(4-methylbenzoyl)pyrrole-2-acetic acid, mp 153°-158°

Outcomes

Product
Name
Type
Smiles
CN1C(=CC=C1C(C1=CC=C(C=C1)C)=O)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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